molecular formula C4H5NO2S2 B104526 Raphanusamic acid CAS No. 98169-56-3

Raphanusamic acid

Cat. No.: B104526
CAS No.: 98169-56-3
M. Wt: 163.2 g/mol
InChI Key: SQUOCHQOQMZGQP-REOHCLBHSA-N
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Description

Raphanusamic acid, also known as raphanusamate, is an organic compound belonging to the class of alpha amino acids and derivatives. It is a breakdown product of glucosinolates, which are sulfur and nitrogen-containing metabolites found in plants of the Brassicales order, such as radishes and mustard. This compound plays a significant role in plant defense mechanisms and metabolic regulation.

Preparation Methods

Synthetic Routes and Reaction Conditions: Raphanusamic acid can be synthesized through the hydrolysis of glucosinolates. The process involves the enzymatic breakdown of glucosinolates by myrosinase, an enzyme that catalyzes the hydrolysis reaction. The reaction conditions typically include an aqueous environment with a pH range of 5.5 to 7.5 and a temperature range of 25°C to 35°C.

Industrial Production Methods: Industrial production of this compound involves the extraction of glucosinolates from plant sources, followed by enzymatic hydrolysis. The extracted glucosinolates are subjected to controlled hydrolysis using myrosinase to produce this compound. The process is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Raphanusamic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under mild conditions.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involving this compound typically occur in the presence of nucleophiles or electrophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as thiazolidinemonocarboxylic acid and its analogs.

Scientific Research Applications

Raphanusamic acid has diverse applications in scientific research, including:

    Chemistry: It is used as a model compound to study the hydrolysis and metabolism of glucosinolates.

    Biology: this compound is studied for its role in plant defense mechanisms and its impact on plant growth and development.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer prevention and treatment due to its origin from glucosinolates, which are known for their anticancer properties.

    Industry: It is used in the development of natural pesticides and herbicides, leveraging its plant defense properties.

Comparison with Similar Compounds

Raphanusamic acid is unique due to its specific role in glucosinolate metabolism. Similar compounds include:

    3-Butenoic Acid: Another breakdown product of glucosinolates that affects plant growth and development.

    Acrylic Acid: A catabolite that influences meristem development and cell cycle progression.

These compounds, like this compound, play crucial roles in plant defense and metabolic regulation, but each has distinct effects on plant physiology.

Properties

IUPAC Name

(4R)-2-sulfanylidene-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO2S2/c6-3(7)2-1-9-4(8)5-2/h2H,1H2,(H,5,8)(H,6,7)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQUOCHQOQMZGQP-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=S)S1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC(=S)S1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00243495
Record name Raphanusamic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98169-56-3, 20933-67-9
Record name (4R)-2-Thioxo-4-thiazolidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98169-56-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Raphanusamic acid
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Record name Raphanusamic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4R)-(-)-2-Thioxo-4-thiazolidinecarboxylic acid
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Record name 2-Thiothiazolidine-4-carboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041805
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Sodium hydroxide (40 g, 1.0 mol), cysteine hydrochloride hydrate (50 g, 0.285 mol) and carbon disulfide (30 g, 0.4 mol) were added in that order to 200 ml water at room temperature. This mixture was stirred for 24 hours. At the end of this period, the reaction mixture was acidified to pH 6 with hydrochloric acid and evaporated to yield a yellow foam. Trituration of this foam with concentrated hydrochloric acid caused crystallization to occur. The white solid thus obtained was recrystallized from 6 N hydrochloric acid to yield 12.2 g (21.2%) of 4-carboxythiazolidine-2-thione, m.p. 183°-184°C with decomposition.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the biological role of raphanusamic acid in plants?

A1: this compound (4-(thioxothiolan-2-ylidene)-1,3-oxazolidin-2-one) is not directly synthesized by plants but is a breakdown product of glucosinolates, sulfur-containing defense metabolites found in Brassicales. [, , ] While its exact role is still under investigation, research suggests that this compound may act as a metabolic signal, allowing plants to sense and adjust glucosinolate production in response to environmental factors and nutrient availability. [, ]

Q2: How is this compound produced in biological systems?

A2: this compound is formed as a product of glucosinolate metabolism, specifically through the PENETRATION2 (PEN2) pathway. [] This pathway requires the enzyme Glutathione-S-Transferase class-tau member 13 (GSTU13), which mediates the conjugation of glutathione with unstable intermediates of glucosinolate breakdown, ultimately leading to this compound production. [] Additionally, some studies suggest that isothiocyanates, another class of plant metabolites, can react with cysteine to yield this compound and hydrogen sulfide as byproducts. [, ]

Q3: Does this compound contribute to plant defense mechanisms?

A3: While this compound itself may not have direct antimicrobial activity, its precursor, allyl glucosinolate, and other related catabolites are known to influence plant growth and defense responses. [] It's possible that this compound plays a signaling role in fine-tuning these responses by influencing auxin signaling pathways and meristem development. [] More research is needed to fully elucidate its specific role in plant immunity.

Q4: Has this compound been investigated in the context of mammalian toxicity?

A4: Yes, this compound has been identified as a metabolite of chloropicrin (trichloronitromethane), a soil fumigant. [] In a study on mice, this compound was detected in urine as a cyclic cysteine adduct of thiophosgene, a breakdown product of chloropicrin. [] This finding suggests potential detoxification mechanisms for chloropicrin-induced toxicity.

Q5: What is the chemical structure of this compound?

A5: this compound is a heterocyclic compound containing both nitrogen and sulfur atoms. Its molecular formula is C4H5NO2S2, and its molecular weight is 163.21 g/mol. [] Structurally, it consists of a thiazolidine ring fused to an oxazolidine ring, with a thiocarbonyl group (C=S) attached to the thiazolidine ring. []

Q6: Are there any analytical techniques available to detect and quantify this compound?

A6: While specific methods for this compound quantification weren't detailed in the provided abstracts, metabolic profiling studies utilizing techniques like mass spectrometry (MS) and tandem mass spectrometry (MS/MS) have been successfully employed to identify and analyze this compound in plant tissues and biological samples. [, ]

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